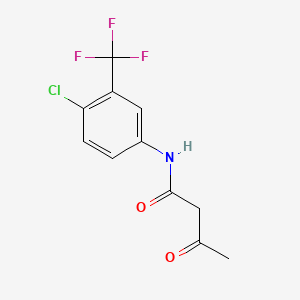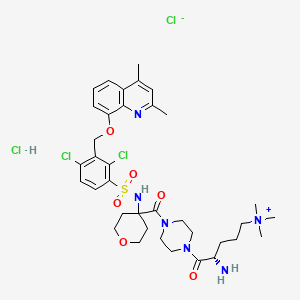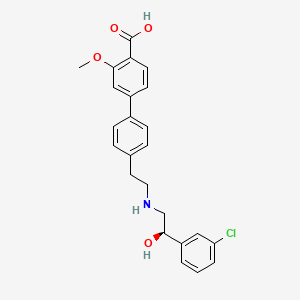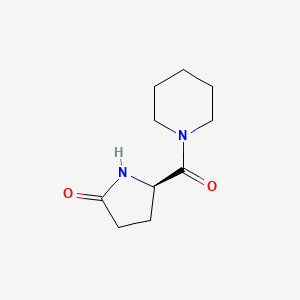
Gramicidina
Descripción general
Descripción
Gramicidina es una mezcla de antibióticos ionóforos, compuesta principalmente por this compound A, B y C. Estos antibióticos son péptidos lineales que consisten en 15 aminoácidos y son conocidos por su capacidad de formar canales iónicos en las bicapas lipídicas. La this compound es particularmente eficaz contra las bacterias grampositivas y se utiliza en diversas aplicaciones medicinales, incluidos los tratamientos tópicos para heridas infectadas e infecciones oculares .
Aplicaciones Científicas De Investigación
La gramicidina tiene una amplia gama de aplicaciones de investigación científica:
Química: La this compound se utiliza como compuesto modelo para estudiar la formación de canales iónicos y la permeabilidad de la membrana.
Biología: Sirve como herramienta para investigar los mecanismos de transporte de iones a través de las membranas celulares.
Medicina: La this compound se utiliza en tratamientos tópicos para infecciones bacterianas y como componente en terapias combinadas para infecciones oculares.
Industria: Se utiliza en el desarrollo de revestimientos y materiales antimicrobianos
Mecanismo De Acción
La gramicidina ejerce sus efectos uniéndose e insertándose en las membranas bacterianas, formando canales iónicos. Esto interrumpe la integridad de la membrana, lo que lleva a un aumento de la permeabilidad y un desequilibrio iónico, lo que finalmente provoca la muerte celular. Los principales objetivos moleculares son las bicapas lipídicas de las membranas celulares bacterianas .
Safety and Hazards
Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .
Análisis Bioquímico
Biochemical Properties
Gramicidin interacts with various biomolecules within the cellular lipid bilayer . It forms a β-helix inside the hydrophobic interior of the cellular lipid bilayer . This interaction disrupts the membrane and increases its permeability .
Cellular Effects
Gramicidin has significant effects on various types of cells and cellular processes. It disrupts the ion concentration gradients of the plasma membrane . In addition, gramicidin localizes in the mitochondria and depolarizes the inner mitochondrial membrane . This diminished H+ gradient in the mitochondria inhibits ATP synthesis .
Molecular Mechanism
The mechanism of action of gramicidin involves its binding and insertion into bacterial membranes . This results in membrane disruption and permeabilization, acting as a channel . It allows inorganic monovalent ions, such as potassium (K+) and sodium (Na+), to travel through these pores freely via diffusion .
Temporal Effects in Laboratory Settings
In laboratory settings, gramicidin has been observed to cause a decrease in cell viability . It blocks ATP generation by inhibiting oxidative phosphorylation and glycolysis, leading to cellular energy depletion and nonapoptotic cell death .
Metabolic Pathways
Gramicidin’s impact on metabolic pathways is primarily through its inhibition of ATP synthesis . By disrupting the H+ gradient in the mitochondria, it interferes with oxidative phosphorylation, a key metabolic pathway for energy production .
Transport and Distribution
Gramicidin is known to bind to and insert itself into bacterial membranes . It disrupts the membrane, increasing its permeability . This allows gramicidin to distribute itself within the cellular environment.
Subcellular Localization
Gramicidin localizes in the mitochondria of cells . This localization influences its activity, as it depolarizes the inner mitochondrial membrane, disrupting the H+ gradient and inhibiting ATP synthesis .
Métodos De Preparación
La gramicidina se extrae típicamente de la bacteria del suelo Brevibacillus brevis. El proceso de extracción implica cultivar la bacteria en un medio de crecimiento adecuado, seguido de la aislamiento y purificación de los compuestos antibióticos. Los métodos de producción industrial a menudo incluyen procesos de fermentación, donde las bacterias se cultivan en biorreactores grandes en condiciones controladas para maximizar el rendimiento .
Análisis De Reacciones Químicas
La gramicidina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los enlaces peptídicos dentro de la this compound, alterando su estructura y función.
Sustitución: Las reacciones de sustitución pueden ocurrir en residuos específicos de aminoácidos, lo que lleva a la formación de análogos de this compound con diferentes propiedades.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son a menudo derivados de this compound con actividad biológica alterada .
Comparación Con Compuestos Similares
La gramicidina es única en su capacidad de formar canales iónicos lineales, a diferencia de otros péptidos antimicrobianos cíclicos como la this compound S. Compuestos similares incluyen:
This compound S: Un péptido cíclico con un mecanismo de acción diferente y una mayor actividad hemolítica.
Tirosidina: Otro péptido cíclico con propiedades antimicrobianas pero con características estructurales diferentes.
Polimixina B: Un péptido cíclico que se dirige a las bacterias gramnegativas y se utiliza en combinación con la this compound para una mayor eficacia
La estructura lineal de la this compound y la formación específica del canal iónico la hacen diferente de estos péptidos cíclicos, proporcionando ventajas únicas en ciertas aplicaciones.
Propiedades
IUPAC Name |
9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-97-6 | |
| Record name | GRAMICIDIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. Gramicidin A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].
ANone: Gramicidin refers to a family of structurally related peptides, with Gramicidin A being the most studied.
ANone: Gramicidin's performance and applications are influenced by various conditions:
- Solvent Dependence: Gramicidin A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].
- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, Gramicidin A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].
- Electric Field: The structure and integrity of Gramicidin-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered Gramicidin orientation [].
A: Gramicidin itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, Gramicidin A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].
ANone: Computational approaches have provided valuable insights into Gramicidin's structure and function:
- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the Gramicidin A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].
- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences Gramicidin A conductance, providing a basis for its use in biochemical sensors [].
ANone: Modifications to Gramicidin's structure impact its activity and properties:
- Ring Size: In cyclic Gramicidin S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].
- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in Gramicidin A significantly alters channel conductance [].
- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in Gramicidin A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].
ANone: Gramicidin's formulation is crucial for its practical applications.
- Solubility Issues: Gramicidin's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].
- Formulation Strategies: Incorporating Gramicidin S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].
ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of Gramicidin. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.
- Mechanism of Action: Gramicidin's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].
- Cell Permeability: Gramicidin can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].
A:
- In vitro activity: Gramicidin S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].
- In vivo activity: Gramicidin A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






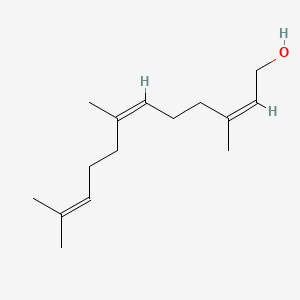
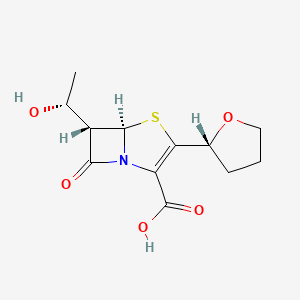
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
